N-cyclooctyl-2-methoxy-2-phenylacetamide
Description
N-Cyclooctyl-2-methoxy-2-phenylacetamide is a synthetic acetamide derivative characterized by a cyclooctyl group attached to the nitrogen atom, a methoxy group at the 2-position of the phenyl ring, and an acetamide backbone. This article focuses on comparing this compound with key analogs to highlight structural, synthetic, and functional differences.
Properties
IUPAC Name |
N-cyclooctyl-2-methoxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-20-16(14-10-6-5-7-11-14)17(19)18-15-12-8-3-2-4-9-13-15/h5-7,10-11,15-16H,2-4,8-9,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVFDJZXHBDORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-methoxy-2-phenylacetamide typically involves the reaction of cyclooctylamine with 2-methoxy-2-phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The process involves:
- The reaction mixture is then stirred for several hours at room temperature.
- The product is isolated by filtration and purified using recrystallization techniques .
Cyclooctylamine: is dissolved in an appropriate solvent such as dichloromethane.
2-methoxy-2-phenylacetyl chloride: is added dropwise to the solution while maintaining the temperature at around 0-5°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-2-methoxy-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Oxidation: Formation of N-cyclooctyl-2-formyl-2-phenylacetamide or N-cyclooctyl-2-carboxy-2-phenylacetamide.
Reduction: Formation of N-cyclooctyl-2-methoxy-2-phenylethylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-cyclooctyl-2-methoxy-2-phenylacetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cell membrane properties: Affecting the permeability and signaling processes.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Physicochemical and Crystallographic Properties
Melting Points and Crystallinity
Hydrogen-Bonding Patterns
- In N-cyclohexyl-2-oxo-2-phenylacetamide, intermolecular N–H⋯O bonds stabilize the crystal lattice. The 2-methoxy group in the cyclooctyl analog may disrupt such interactions, leading to amorphous solid forms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
